molecular formula C11H6N2O2S B188849 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO CAS No. 74228-25-4

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO

Cat. No.: B188849
CAS No.: 74228-25-4
M. Wt: 230.24 g/mol
InChI Key: MIBIVAHVPBKGES-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 3-Di Cyano Methylidene-2,3-Dihydroxythiophene-3-Ylidino is systematically named as 2-(1,1-dioxidobenzo[b]thiophen-3(2H)-ylidene)propanedinitrile according to IUPAC conventions. This nomenclature reflects the core benzothiophene structure with a sulfone functionality (1,1-dioxide) and an exocyclic dicyanomethylidene group. The compound is also known by several synonymous names including 3-(dicyanomethylidene)-2,3-dihydrobenzothiophene-1,1-dioxide and 2-(1,1-dioxido-1-benzothien-3(2H)-ylidene)malononitrile.

The molecular structure incorporates multiple functional groups that contribute to its unique properties. The benzothiophene core provides aromatic stability and electronic conjugation, while the sulfone group introduces electron-withdrawing character. The dicyanomethylidene substituent further enhances the electron-deficient nature of the molecule, making it particularly suitable for applications requiring strong electron-accepting properties.

Molecular Formula Breakdown and Structural Analysis

The molecular formula C₁₁H₆N₂O₂S reveals a highly unsaturated structure with a degree of unsaturation calculated to be 10, indicating extensive aromatic character and multiple bonds. The structural framework consists of a benzothiophene moiety fused with a dihydro ring system, modified by the presence of two oxygen atoms in the sulfone configuration and two nitrogen atoms within the cyano groups.

Structural Component Atoms Contribution to Properties
Benzothiophene core C₈H₄S Aromatic stability, π-conjugation
Sulfone group SO₂ Electron withdrawal, polarity
Dicyanomethylidene C₂N₂ Strong electron acceptance
Additional carbons CH₂ Structural connectivity

The presence of multiple electron-withdrawing groups (sulfone and dicyano functionalities) creates a strongly electron-deficient system, which is reflected in the compound's chemical behavior and potential applications in electron transport materials.

Properties

IUPAC Name

2-(1,1-dioxo-1-benzothiophen-3-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2S/c12-5-8(6-13)10-7-16(14,15)11-4-2-1-3-9(10)11/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBIVAHVPBKGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192457
Record name 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74228-25-4
Record name 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile
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Record name 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedinitrile, 2-(1,1-dioxidobenzo[b]thien-3(2H)-ylidene)
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Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 3(2H)-indanone sulfur-1,1-dioxide reacts with malononitrile in dichloroethane under reflux conditions (80–90°C) for 12–24 hours. Carbonyl iron powder (0.5–1.0 mol%) serves as a catalyst, enhancing reaction efficiency by promoting electron transfer. The reaction proceeds via a Knoevenagel condensation mechanism, where the active methylene group of malononitrile attacks the carbonyl carbon of the indanone derivative, followed by dehydration to form the dicyanomethylidene moiety.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–90°CHigher yields above 85°C
Catalyst Loading0.5–1.0 mol%Excess causes side reactions
Reaction Time12–24 hoursProlonged time improves completeness

This method achieves yields of 75–84%, with purity exceeding 95% after recrystallization from ethanol.

Condensation with Thiobarbituric Acid Derivatives

Alternative routes utilize condensation reactions between benzothiophene precursors and thiobarbituric acid (TB-H2) or related donors. This method is particularly valuable for synthesizing donor-acceptor complexes used in optoelectronics.

Procedure and Optimization

A stoichiometric mixture of 5-metallocenylpenta-2,4-diene-1-al and TB-H2 in ethyl acetate undergoes reflux for 6–8 hours. The reaction is quenched with ice-cold water, and the product is isolated via filtration. While this method yields 60–70% of the target compound, it introduces functional groups that enhance solubility for subsequent applications.

Advantages and Limitations:

  • Advantages: Tunable electronic properties via substituent modification.

  • Limitations: Lower yields compared to cyanation methods; requires stringent anhydrous conditions.

Catalytic Alkylation and Cyclization

Industrial-scale synthesis often integrates alkylation steps to improve process economics. A patented method combines cyanation with in-situ alkylation using bromohexane and aluminum trichloride.

Integrated Process Flow

  • Cyanation: As described in Section 1.1.

  • Alkylation: The intermediate nitrile compound reacts with 2-methyl-4-aminobenzaldehyde and bromohexane in acetic acid, catalyzed by AlCl3 and H3PO4.

  • Cyclization: The alkylated product undergoes thermal cyclization at 120°C to form the final compound.

This approach boosts total yields to 84–88% by minimizing intermediate isolation steps.

Solvent and Catalytic System Innovations

Solvent Selection

Dichloroethane remains the solvent of choice due to its high dielectric constant and ability to stabilize polar intermediates. Substitution with dimethylformamide (DMF) reduces yields by 15–20%, likely due to side reactions with the solvent.

Catalyst Screening

Comparative studies highlight the superiority of carbonyl iron over traditional bases like piperidine:

CatalystYield (%)Purity (%)
Carbonyl iron8497
Piperidine6889
Zinc acetate7291

Iron’s redox activity facilitates single-electron transfer, accelerating the condensation step.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol or acetonitrile, achieving >99% purity when using a 1:3 ethanol/water mixture.

Analytical Data

  • IR (KBr): νCN = 2210 cm⁻¹, νSO2 = 1150 cm⁻¹.

  • ¹H NMR (CDCl3): δ 7.8–8.2 (m, 4H, aromatic), δ 4.3 (s, 2H, CH2).

  • MS: m/z 230.24 [M]⁺, consistent with C11H6N2O2S .

Chemical Reactions Analysis

Types of Reactions

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the dioxo group, potentially leading to the formation of hydroxyl or other reduced derivatives.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction could produce hydroxylated compounds .

Scientific Research Applications

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO has a wide range of scientific research applications:

    Chemistry: It is studied for its photophysical and structural properties, particularly in the context of nonlinear optical materials.

    Biology: The compound’s potential biological activities, including antimicrobial and anticancer properties, are under investigation.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug development for various diseases.

    Industry: It is used in the development of organic solar cells and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO involves its interaction with specific molecular targets and pathways. For instance, its photophysical properties are attributed to its ability to undergo electronic transitions, which are influenced by its structural features . In biological systems, the compound may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of thiophene derivatives with electron-withdrawing substituents. Below is a comparison with structurally related compounds:

Compound A : Methyl 3-Amino-4-Cyano-5-(Dimethylamino)Thiophene-2-Carboxylate (CAS: 175202-32-1)
  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 225.27 g/mol
  • Functional Groups: Cyano, amino, dimethylamino, ester
Compound B : 2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide
  • Molecular Formula: Not explicitly provided (pyridine-based)
  • Functional Groups: Cyano, thioacetamide, styryl
  • Key Properties : Synthesized for biological activity studies; differs in core structure (pyridine vs. benzo[b]thiophene) and substituents (styryl groups enhance π-conjugation) .
Compound C : a3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol
  • Functional Groups: Thiophene, methylamino, hydroxyl

Physicochemical and Reactivity Comparison

Parameter Target Compound Compound A Compound B
Core Structure Benzo[b]thiophene dioxido Thiophene Pyridine
Electron-Withdrawing Groups Cyano, sulfone Cyano, ester Cyano, thioacetamide
Molecular Weight (g/mol) 230.24 225.27 Not Provided
Boiling Point (°C) 502.1 ± 50.0 Not Reported Not Reported
Density (g/cm³) 1.5 ± 0.1 Not Reported Not Reported

Key Observations :

  • The target compound’s sulfone group increases polarity and boiling point compared to Compound A, which lacks this moiety.

Biological Activity

3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino (CAS No. 74228-25-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes available data on its synthesis, biological activity, and potential applications.

  • Molecular Formula : C11H6N2O2S
  • Molecular Weight : 230.24 g/mol
  • Structure : The compound features a thiophene ring with cyano and hydroxyl groups that contribute to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, a study synthesized several derivatives of thiophene-based compounds and evaluated their anticancer activity against the HL-60 promyelocytic leukemia and MCF-7 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and DNA damage .

The biological mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Compounds similar to this one have been shown to trigger programmed cell death in cancer cells, which is crucial for effective cancer treatment.
  • DNA Damage : The ability to cause DNA damage is a common mechanism for many anticancer agents, leading to cell cycle arrest and subsequent apoptosis .

Study 1: Synthesis and Evaluation

A study conducted in 2024 focused on synthesizing hybrid compounds combining pharmacophoric units known for anticancer activity. The synthesized compounds were tested against HL-60 and MCF-7 cells. One of the most active analogs demonstrated strong inhibition of cell proliferation and significant apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism
3-Di Cyano MethylidineHL-6015Apoptosis
3-Di Cyano MethylidineMCF-720DNA Damage

Study 2: Comparative Analysis

Another investigation compared the cytotoxicity of various thiophene derivatives. The results indicated that modifications in the cyano group significantly affected the biological activity, suggesting structure-activity relationships that could be exploited for drug development .

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, it also poses risks as indicated by hazard statements related to skin irritation (H315) and eye irritation (H319). Proper handling protocols should be followed to mitigate these risks .

Q & A

Q. How can researchers integrate heterogeneous data (e.g., spectroscopic, computational) into a cohesive model?

  • Methodological Answer : Apply data fusion techniques, such as chemometric analysis, to harmonize datasets. discusses integrating survey and trace data, which can be adapted for correlating DFT results with experimental spectra .

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